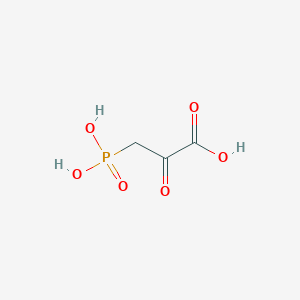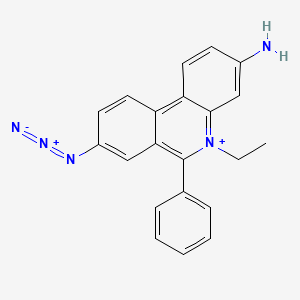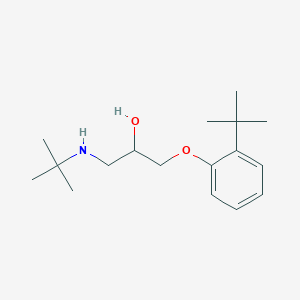
Phosphonopyruvate
Vue d'ensemble
Description
Phosphonopyruvate is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. It is a key intermediate in the biosynthesis of various biogenic phosphonates and plays a significant role in the global phosphorus cycle .
Applications De Recherche Scientifique
Phosphonopyruvate has a wide range of applications in scientific research:
Orientations Futures
Mécanisme D'action
Phosphonopyruvate exerts its effects through the cleavage of the C-P bond by various enzymes, including C-P lyases and C-P hydrolases . The key step in its biosynthesis involves the intramolecular rearrangement of phosphoenolpyruvate to this compound . This process is catalyzed by the enzyme phosphoenolpyruvate mutase .
Similar Compounds:
Phosphonoacetate: Another organophosphorus compound with a C-P bond, used in various biochemical applications.
2-Aminoethylphosphonic acid (Ciliatine): A naturally occurring phosphonate with significant biological activity.
Fosfomycin: A widely used antibacterial drug that is a representative phosphonate natural product.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of biogenic phosphonates and its involvement in the global phosphorus cycle . Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Analyse Biochimique
Biochemical Properties
Phosphonopyruvate plays a crucial role in biochemical reactions, particularly in the biosynthesis of phosphonates. The enzyme phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to this compound, which is then decarboxylated by this compound decarboxylase to form phosphonoacetaldehyde . This compound interacts with various enzymes and proteins, including phosphoenolpyruvate mutase and this compound decarboxylase, to facilitate these biochemical transformations .
Cellular Effects
This compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphonates derived from this compound can inhibit enzymes involved in the tricarboxylic acid cycle, thereby impacting cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from phosphoenolpyruvate by phosphoenolpyruvate mutase, followed by decarboxylation to phosphonoacetaldehyde by this compound decarboxylase . These reactions involve the formation and cleavage of the C–P bond, which is a key feature of phosphonates. The stable C–P bond in this compound resists biochemical degradation, allowing it to exert its effects by inhibiting enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its degradation products can still impact cellular processes over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to inhibit metabolic enzymes and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential adverse effects on organ function . Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of phosphonates, where it is formed from phosphoenolpyruvate by phosphoenolpyruvate mutase and then converted to phosphonoacetaldehyde by this compound decarboxylase . This pathway involves key enzymes and cofactors that facilitate the formation and transformation of this compound, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions. The distribution of this compound can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits subcellular localization, where it is directed to specific compartments or organelles within the cell . This localization is influenced by targeting signals and post-translational modifications that guide this compound to its site of action. The subcellular localization of this compound can impact its activity and function, allowing it to interact with specific enzymes and proteins within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonopyruvate can be synthesized through the chemical transamination of phosphonoalanine in the presence of copper (Cu²⁺) and pyridine catalysts with glyoxylate . Another method involves the preparation of the trilithium salt of this compound via chemical transamination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the stability and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonopyruvate undergoes various chemical reactions, including hydrolysis, isomerization, and cleavage of the C-P bond .
Common Reagents and Conditions:
Isomerization: The enzyme phosphoenolpyruvate mutase catalyzes the isomerization of phosphoenolpyruvate to this compound.
Major Products: The primary products formed from the hydrolysis of this compound are pyruvate and inorganic phosphate .
Propriétés
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5824-58-8 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphonopyruvic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(2-furanyl)methyl]acetamide](/img/structure/B1221154.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)

![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
